![molecular formula C10H10BrNO2 B11862373 1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine CAS No. 88168-04-1](/img/structure/B11862373.png)
1-[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl]aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine typically involves the bromination of 1,3-benzodioxole-5-carboxaldehyde followed by a reaction with aziridine. The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with aziridine is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, alkoxides, bases like NaH or K2CO3
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted benzodioxole derivatives .
Aplicaciones Científicas De Investigación
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its aziridine ring, which is known to form covalent bonds with nucleophilic sites in proteins.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine involves the reactivity of the aziridine ring. Aziridines are known to be highly reactive due to the strain in the three-membered ring, making them susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-((6-Chlorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Fluorobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
- 1-((6-Iodobenzo[d][1,3]dioxol-5-yl)methyl)aziridine
Uniqueness
1-((6-Bromobenzo[d][1,3]dioxol-5-yl)methyl)aziridine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different biological activities and chemical properties .
Propiedades
Número CAS |
88168-04-1 |
|---|---|
Fórmula molecular |
C10H10BrNO2 |
Peso molecular |
256.10 g/mol |
Nombre IUPAC |
1-[(6-bromo-1,3-benzodioxol-5-yl)methyl]aziridine |
InChI |
InChI=1S/C10H10BrNO2/c11-8-4-10-9(13-6-14-10)3-7(8)5-12-1-2-12/h3-4H,1-2,5-6H2 |
Clave InChI |
RFPISFRFSUQXDT-UHFFFAOYSA-N |
SMILES canónico |
C1CN1CC2=CC3=C(C=C2Br)OCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Methoxyphenyl)-1-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11862290.png)

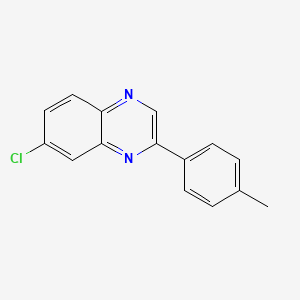
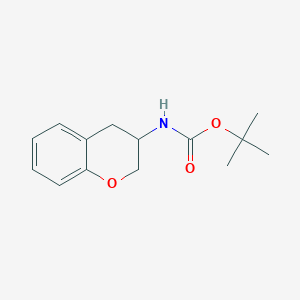

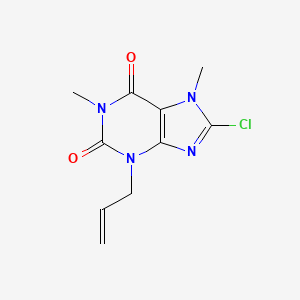
![2-Methyl-3-(2-(methylthio)pyrimidin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11862314.png)


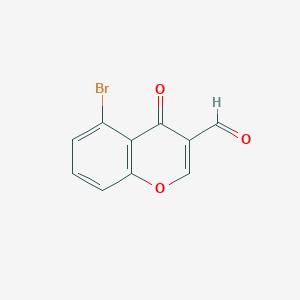
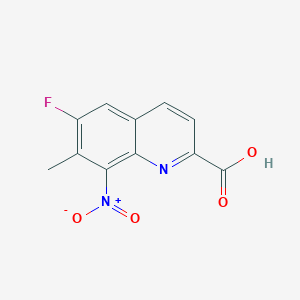
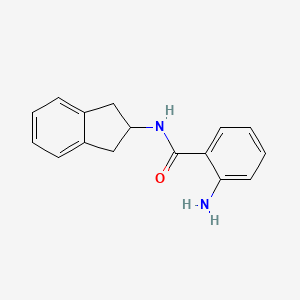
![N-(7-(Methoxymethyl)-3-methyl-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-2-yl)acetamide](/img/structure/B11862360.png)

